![molecular formula C29H46O12 B1251975 4-[(1R,3S,5S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1251975.png)
4-[(1R,3S,5S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroouabain can be synthesized from ouabain through a hydrogenation reaction. The process involves the use of palladium on activated carbon as a catalyst and hydrogen gas . The reaction conditions typically include a controlled temperature and pressure to ensure the selective reduction of the double bond in the lactone ring.
Industrial Production Methods: While specific industrial production methods for dihydroouabain are not extensively documented, the synthesis from ouabain using hydrogenation is a scalable method that can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: Dihydroouabain primarily undergoes reduction reactions, as seen in its synthesis from ouabain. It can also participate in substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Reduction: Palladium on activated carbon and hydrogen gas.
Substitution: Various nucleophiles can react with the hydroxyl groups under appropriate conditions.
Major Products: The major product of the reduction of ouabain is dihydroouabain itself. Substitution reactions can yield various derivatives depending on the nucleophiles used.
Scientific Research Applications
Dihydroouabain has several scientific research applications:
Mechanism of Action
Dihydroouabain exerts its effects by inhibiting the sodium-potassium ATPase membrane pump . This inhibition leads to an increase in intracellular sodium and calcium concentrations, which can promote the activation of contractile proteins such as actin and myosin . The compound also affects the electrical activity of the heart by increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .
Comparison with Similar Compounds
Ouabain: The parent compound from which dihydroouabain is derived.
Digitoxin: Another cardiac glycoside with similar inhibitory effects on the sodium-potassium ATPase pump.
Uniqueness: Dihydroouabain is unique due to its reduced lactone ring, which differentiates it from ouabain. This structural modification can influence its binding affinity and specificity for the sodium-potassium ATPase pump .
Properties
Molecular Formula |
C29H46O12 |
|---|---|
Molecular Weight |
586.7 g/mol |
IUPAC Name |
4-[(1R,3S,5S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one |
InChI |
InChI=1S/C29H46O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h13-19,21-25,30-32,34-38H,3-12H2,1-2H3/t13-,14?,15-,16+,17?,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-/m0/s1 |
InChI Key |
ZTFGOPUOTATSAL-CLJOFRSKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@H]4[C@@H](C[C@@]5([C@H](CC[C@@]5(C4CC[C@@]3(C2)O)O)C6CC(=O)OC6)C)O)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O |
Synonyms |
dihydroouabain |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Quinoxaline, 6-[[4-[2-[4-(1,1-dimethylethyl)phenyl]-1H-benzimidazol-7-yl]-1-piperazinyl]methyl]-](/img/structure/B1251892.png)
![(3aalpha,6aalpha)-1alpha-(3,4-Dimethoxyphenyl)-4alpha-(1,3-benzodioxole-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan](/img/structure/B1251894.png)
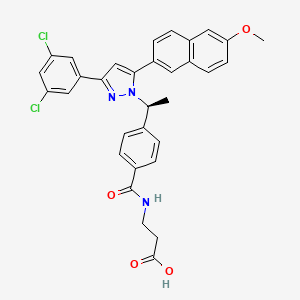
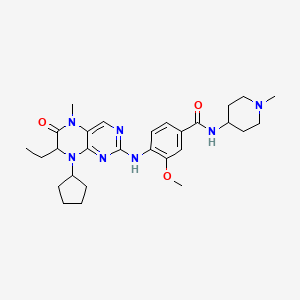

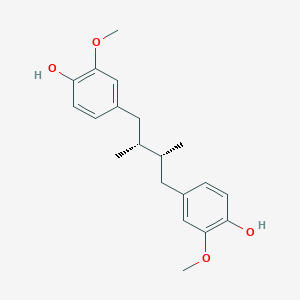
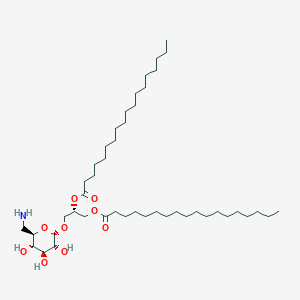
![[(1S,2R,5S,6S,7S,9R,12R)-5,12-diacetyloxy-6-(acetyloxymethyl)-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate](/img/structure/B1251905.png)
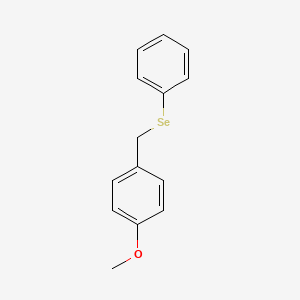

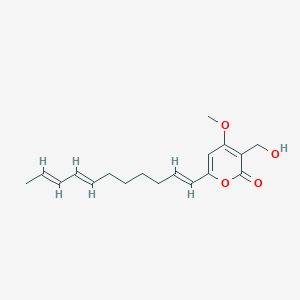
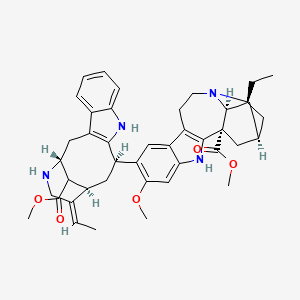
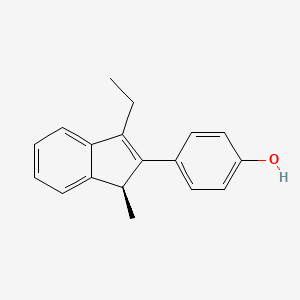
](/img/structure/B1251915.png)
